The Discovery and Synthesis of Hexarelin: A Technical Guide
The Discovery and Synthesis of Hexarelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂), a synthetic hexapeptide, represents a significant milestone in the field of growth hormone secretagogues (GHSs).[1][2] Developed as a potent and chemically stable analog of Growth Hormone-Releasing Peptide 6 (GHRP-6), it stimulates the release of growth hormone (GH) by acting as a functional agonist at the growth hormone secretagogue receptor 1a (GHSR-1a).[3][4] This guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols associated with Hexarelin, intended for professionals in research and drug development.
Discovery and Development
Hexarelin emerged from research programs in the late 1980s and early 1990s aimed at developing small, stable molecules that could stimulate endogenous growth hormone release.[3] It was derived from the sequence of GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) with a key modification: the substitution of the D-Tryptophan residue with a more chemically stable D-2-methyl-Tryptophan.[3] This structural alteration confers greater resistance to enzymatic degradation, resulting in a longer plasma half-life of approximately 55-70 minutes in humans compared to earlier peptides.[2][5] Initial studies conducted by researchers at Tulane University and further developed by Mediolanum Farmaceutici demonstrated that Hexarelin potently stimulates GH secretion in a dose-dependent manner in both animals and humans.[2][3] Beyond its primary endocrine function, subsequent research has uncovered significant cardioprotective effects, mediated through both the GHSR-1a and the CD36 receptor.[4][6]
Mechanism of Action & Signaling Pathway
Hexarelin exerts its primary biological effects by binding to and activating the GHSR-1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and anterior pituitary gland.[7] This interaction mimics the action of the endogenous ligand, ghrelin.[6]
Upon binding, Hexarelin induces a conformational change in the GHSR-1a, leading to the activation of the Gq/11 protein subunit.[8] This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC).[8] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][8]
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] Concurrently, DAG activates Protein Kinase C (PKC).[8] The combined elevation of intracellular Ca²⁺ and activation of PKC are the critical events that lead to the exocytosis of growth hormone-containing vesicles from somatotroph cells in the pituitary.[8]
Quantitative Biological Activity
The potency and binding affinity of Hexarelin have been characterized in various assays. The data highlights its high efficacy as a growth hormone secretagogue.
| Parameter | Species/System | Value | Receptor Target | Reference |
| ED₅₀ (GH Release) | Human | 0.48 ± 0.02 µg/kg (IV) | GHSR-1a | |
| ED₅₀ (GH Release) | Human | 0.50 µg/kg (IV) | GHSR-1a | [2] |
| Kᵢ (Displacement) | Human | Low nanomolar range | GHSR-1a | [9] |
| IC₅₀ (Binding) | Rat Cardiac Membranes | 0.95 ± 0.26 µM | CD36 | [10] |
Note: ED₅₀ (Half-maximal effective dose) is the dose that produces 50% of the maximal response. Kᵢ (Inhibition constant) reflects the binding affinity of a ligand in competition assays. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of a radioligand.
Synthesis of Hexarelin
Hexarelin is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Detailed Synthesis Protocol (Representative)
This protocol outlines the manual synthesis of Hexarelin (His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂) on a Rink Amide resin, yielding a C-terminally amidated peptide.
-
Resin Preparation:
-
Start with Rink Amide MBHA resin (substitution level ~0.5-0.7 mmol/g).
-
Swell the resin in Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.[11]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[1]
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (x5), Dichloromethane (DCM) (x3), and DMF (x3).
-
-
Amino Acid Coupling Cycle (Repeated for each amino acid in reverse order: Lys -> Phe -> Trp -> Ala -> Trp -> His):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF.
-
Add Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (x5) and DCM (x3).
-
Protected Amino Acids Used:
-
-
Final Cleavage and Deprotection:
-
After the final amino acid (His) is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).[12]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
Key Experimental Protocols
Radioligand Binding Assay for GHSR-1a
This protocol describes a competitive binding assay to determine the affinity of Hexarelin for the human GHSR-1a, using membranes from cells expressing the receptor and a known radioligand, such as [³⁵S]MK-0677.[9]
-
Membrane Preparation:
-
Culture HEK293 or BHK cells stably expressing the human GHSR-1a receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[13]
-
-
Competition Binding Assay:
-
In a 96-well plate, combine in each well:
-
Receptor membranes (e.g., 25 µg protein).
-
A fixed concentration of radioligand (e.g., 0.1 nM [³⁵S]MK-0677).
-
Varying concentrations of unlabeled Hexarelin (competitor).
-
Assay buffer to reach a final volume (e.g., 250 µL).
-
-
Define non-specific binding in wells containing a high concentration of an unlabeled agonist (e.g., 50 nM MK-0677).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine).[13]
-
Quickly wash the filters four times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding for each Hexarelin concentration.
-
Plot specific binding versus the log concentration of Hexarelin to generate a competition curve.
-
Calculate the IC₅₀ value using non-linear regression.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
In Vivo GH Measurement in a Rat Model
This protocol outlines the procedure for administering Hexarelin to rats and measuring the subsequent plasma GH response.[4]
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats. House animals under standard conditions with a controlled light-dark cycle.
-
For serial blood sampling, animals may be fitted with an indwelling jugular vein catheter several days prior to the experiment to minimize stress.
-
-
Hexarelin Administration:
-
Blood Sampling:
-
Collect blood samples at multiple time points post-injection. A typical schedule would be -15 min (baseline), and 5, 15, 30, 45, and 60 minutes after administration.
-
Draw blood (e.g., ~100-150 µL) from the catheter into EDTA-coated tubes.
-
Immediately place samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3,000 rpm for 15 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Growth Hormone Quantification (ELISA):
-
Quantify rat GH concentrations in the plasma samples using a commercially available or in-house rat GH ELISA kit.[14]
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody (e.g., anti-rat GH antibody).
-
Adding plasma samples and a standard curve of known rat GH concentrations.
-
Incubating, washing, and then adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance on a microplate reader.
-
-
Calculate the GH concentration for each sample by interpolating from the standard curve.[14]
-
Conclusion
Hexarelin remains a cornerstone molecule in the study of growth hormone secretagogues. Its discovery provided a potent and stable tool for investigating the GHSR-1a pathway and its physiological consequences. The well-established methods for its chemical synthesis via SPPS allow for its continued production for research purposes. The detailed protocols for its characterization, both in vitro and in vivo, provide a robust framework for researchers exploring its endocrine, cardiovascular, and metabolic effects. This guide serves as a comprehensive technical resource, consolidating the critical information needed for the advanced study and application of this important synthetic peptide.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. The Growth Hormone Secretagogue Hexarelin Protects Rat Cardiomyocytes From in vivo Ischemia/Reperfusion Injury Through Interleukin-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexarelin modulates the expression of growth hormone secretagogue receptor type 1a mRNA at hypothalamic and pituitary sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. scispace.com [scispace.com]
- 10. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
